Ibuprofen-d3 Alcohol

ASIC pharmacology NSAID derivatives Structure-activity relationship

Ibuprofen-d3 Alcohol (CAS 1794979-83-1) is a stable isotope-labeled analogue of Ibuprofen Alcohol (Ibuprofen EP Impurity P), where three hydrogen atoms on the terminal methyl group are replaced by deuterium atoms. This compound is categorized as a pharmaceutical reference standard and a labeled impurity.

Molecular Formula C13H20O
Molecular Weight 195.32
CAS No. 1794979-83-1
Cat. No. B586764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen-d3 Alcohol
CAS1794979-83-1
Synonymsβ-(Methyl-d3)-4-(2-methylpropyl)benzeneethanol;  2-(4-Isobutylphenyl)propanol-d3;  2-(4-Isobutylphenyl)propyl-d3 Alcohol; 
Molecular FormulaC13H20O
Molecular Weight195.32
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)CO
InChIInChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3/i3D3
InChIKeyIZXWIWYERZDWOA-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ibuprofen-d3 Alcohol (CAS 1794979-83-1) for Procurement: Properties and Primary Research Applications


Ibuprofen-d3 Alcohol (CAS 1794979-83-1) is a stable isotope-labeled analogue of Ibuprofen Alcohol (Ibuprofen EP Impurity P), where three hydrogen atoms on the terminal methyl group are replaced by deuterium atoms [1]. This compound is categorized as a pharmaceutical reference standard and a labeled impurity [2]. It is chemically defined as 3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propan-1-ol, with a molecular formula of C13H17D3O and a molecular weight of 195.32 g/mol . Its primary, non-clinical utility is as an analytical tool: it serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays for the accurate quantification of the unlabeled Ibuprofen alcohol metabolite or impurity .

Ibuprofen-d3 Alcohol: Why Analogue Replacement Compromises Analytical Accuracy and Regulatory Compliance


Substituting Ibuprofen-d3 Alcohol with a non-deuterated analogue (unlabeled Ibuprofen Alcohol) or a structurally similar internal standard introduces quantifiable risk of analytical inaccuracy and fails to meet specific pharmacopeial identification requirements. The unlabeled compound shares the same exact mass as the analyte, rendering it useless as an internal standard for mass spectrometry because their signals cannot be distinguished . Conversely, using a different deuterated compound (e.g., Ibuprofen-d3 acid) may result in different extraction recovery and ionization efficiency due to distinct physicochemical properties (e.g., LogP differences between alcohol and carboxylic acid), leading to incorrect quantification. Furthermore, the deuterated form is explicitly designated as the labeled analog of Ibuprofen EP Impurity P, which is essential for method validation in accordance with European Pharmacopoeia (EP) guidelines [1].

Ibuprofen-d3 Alcohol (1794979-83-1): Quantitative Differentiation Evidence vs. Unlabeled Analogue and Alternative Internal Standards


Functional Activity: ASIC Channel Modulation vs. Ibuprofen

The biological activity of the core structure (Ibuprofen Alcohol) differs fundamentally from the parent drug (Ibuprofen). While Ibuprofen is a well-characterized COX-1/COX-2 inhibitor, the alcohol metabolite exhibits minimal activity at acid-sensing ion channels (ASICs) [1]. This functional divergence means the deuterated tracer, Ibuprofen-d3 Alcohol, is unsuitable for any study requiring COX inhibitory activity, and its utility is strictly confined to analytical tracking of the alcohol metabolite/impurity.

ASIC pharmacology NSAID derivatives Structure-activity relationship

Regulatory Identity: EP Impurity P vs. Non-Pharmaceutical Grade Ibuprofen Alcohol

Ibuprofen-d3 Alcohol is the isotopically labeled analog of Ibuprofen EP Impurity P, a defined impurity in the European Pharmacopoeia (EP) for Ibuprofen . This specific regulatory classification distinguishes it from generic or research-grade Ibuprofen Alcohol, which may lack the rigorous characterization and documentation required for validated analytical methods in pharmaceutical quality control (QC). Using a non-EP-grade alternative risks method validation failure during regulatory review.

Pharmaceutical analysis Impurity profiling Reference standards

Mass Spectrometry Performance: Deuterium-Induced Mass Shift vs. Non-Deuterated Internal Standards

The incorporation of three deuterium atoms (d3) introduces a +3.02 Da mass shift relative to the unlabeled Ibuprofen Alcohol (M.W. 192.30 Da vs. 195.32 Da) . This mass difference is sufficient to fully resolve the analyte and internal standard signals in MS, eliminating cross-talk and signal interference . In contrast, a non-deuterated structural analogue (e.g., naproxen) used as an internal standard may exhibit differential ionization efficiency and recovery, potentially causing systematic quantification bias of ±15-20% unless rigorously validated.

LC-MS/MS GC-MS Stable isotope dilution

Physicochemical Property Variation vs. Ibuprofen-d3 (Acid) Internal Standard

Using a structurally distinct deuterated standard, such as Ibuprofen-d3 (carboxylic acid), to quantify the alcohol impurity can lead to analytical error due to differences in extraction efficiency. The calculated LogP for Ibuprofen-d3 Alcohol is 3.58 , compared to a LogP of 3.97 for Ibuprofen [1]. This difference in lipophilicity means the alcohol and acid will partition differently between aqueous and organic phases during liquid-liquid extraction (LLE) or solid-phase extraction (SPE), resulting in inconsistent recovery ratios and compromising the accuracy of the method.

Sample preparation Method development Extraction recovery

Ibuprofen-d3 Alcohol: Primary Application Scenarios for Procurement and Method Development


LC-MS/MS Quantification of Ibuprofen Alcohol (EP Impurity P) in Pharmaceutical Formulations

Ibuprofen-d3 Alcohol is the gold-standard stable isotope-labeled internal standard (SIL-IS) for developing and validating quantitative LC-MS/MS methods for Ibuprofen Alcohol (EP Impurity P) in drug substance and finished product release testing . Its use directly supports compliance with ICH Q2(R1) guidelines for method validation by ensuring accuracy, precision, and robustness in the presence of complex formulation matrices [1].

Metabolite Identification and Quantification in Pharmacokinetic/ADME Studies

In pre-clinical and clinical pharmacokinetic studies, this compound is essential for tracking the formation of the Ibuprofen alcohol metabolite. As an internal standard, it enables precise measurement of metabolite concentrations in plasma, urine, or tissue homogenates, providing critical data on metabolic pathways and clearance rates [2].

Quality Control Release and Stability Testing of Ibuprofen Drug Products

This compound is a required reference material for QC laboratories performing stability-indicating assays for Ibuprofen. It is used to accurately quantify the EP Impurity P levels over the product's shelf life, ensuring that the drug product remains within specified impurity limits .

Forensic and Clinical Toxicology Screening

In forensic toxicology, this deuterated standard is used to confirm the presence and quantify the levels of the Ibuprofen alcohol metabolite in biological specimens (e.g., blood, urine) using GC-MS or LC-MS/MS. This provides robust, legally defensible evidence in cases involving Ibuprofen exposure or overdose [3].

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